molecular formula C11H16N2S B12227085 5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole

5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole

Cat. No.: B12227085
M. Wt: 208.33 g/mol
InChI Key: IDMHDGSVRJLNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with an octahydrocyclopenta[c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the octahydrocyclopenta[c]pyrrole moiety, followed by its functionalization and subsequent cyclization with a thiazole precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalytic agents, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole exerts its effects is related to its ability to interact with specific molecular targets. This interaction can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Octahydrocyclopenta[c]pyrrole: Shares the core structure but lacks the thiazole ring.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C11H16N2S/c1-2-9-5-13(6-10(9)3-1)7-11-4-12-8-14-11/h4,8-10H,1-3,5-7H2

InChI Key

IDMHDGSVRJLNJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2C1)CC3=CN=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.